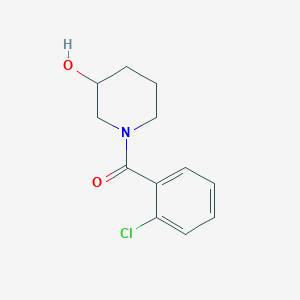

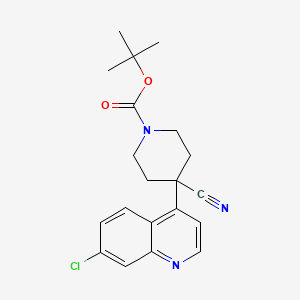

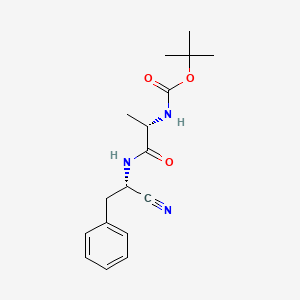

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate

説明

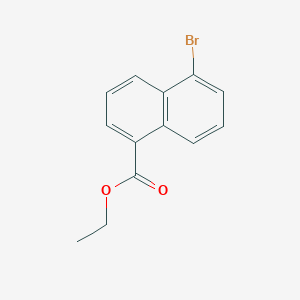

“Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” is a chemical compound with the formula C18H22ClN3O2 and a molecular weight of 347.84 . It’s used in research and has been mentioned in the context of antimalarial studies .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the treatment of tert-butyl (4-aminopentyl) carbamate with 4,7-dichloroquinoline in DMSO at 130 C followed by deprotection generated N 4-(7-chloroquinolin-4-yl) pentane-1,4-diamine .

Molecular Structure Analysis

The molecular structure of “Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” includes a total of 49 bonds; 23 non-H bonds, 11 multiple bonds, 7 rotatable bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate” include a molecular weight of 347.84 and a molecular formula of C18H22ClN3O2 . It contains a total of 48 atoms; 26 Hydrogen atoms, 18 Carbon atoms, 3 Nitrogen atoms, and 1 Chlorine atom .

科学的研究の応用

For instance, the 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment, either alone (CQ) or in combination with artemisinin derivatives . A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against P. falciparum drug-resistant parasites .

-

Antimalarial Research

- Summary : Compounds with similar structures have been used in the field of antimalarial research . For instance, the 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment .

- Methods : These drugs are typically administered orally and work by inhibiting the growth of Plasmodium parasites in the red blood cells .

- Results : A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against P. falciparum drug-resistant parasites .

-

Cancer Research

- Summary : Anthranilamides with quinoline and β-carboline scaffolds have shown high activity towards diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma .

- Methods : These compounds were synthesized and then screened in vitro against a panel of solid tumor and leukemia cell lines .

- Results : Anthranilamides 12 and 13 with chloroquine core and halogenated anthranilic acid were the most active agents .

-

Antiviral Research

- Summary : Chloroquine and quinoline anthranilamides 10 – 13 exerted pronounced antiviral effect against human coronaviruses 229E and OC43 .

- Methods : These compounds were tested in vitro for their antiviral activity .

- Results : Compounds 12 and 13 showed significant activity against coronavirus OC43 with EC50 values in the low micromolar range .

-

Antimalarial Research

- Summary : Compounds with similar structures have been used in the field of antimalarial research . For instance, the 4-aminoquinoline drugs, such as chloroquine (CQ), amodiaquine or piperaquine, are still commonly used for malaria treatment .

- Methods : These drugs are typically administered orally and work by inhibiting the growth of Plasmodium parasites in the red blood cells .

- Results : A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against P. falciparum drug-resistant parasites .

-

Cancer Research

- Summary : Anthranilamides with quinoline and β-carboline scaffolds have shown high activity towards diverse cancer cell lines such as glioblastoma, pancreatic adenocarcinoma, colorectal carcinoma, lung carcinoma, acute lymphoblastic, acute myeloid, chronic myeloid leukemia, and non-Hodgkin lymphoma .

- Methods : These compounds were synthesized and then screened in vitro against a panel of solid tumor and leukemia cell lines .

- Results : Anthranilamides 12 and 13 with chloroquine core and halogenated anthranilic acid were the most active agents .

-

Antiviral Research

- Summary : Chloroquine and quinoline anthranilamides 10 – 13 exerted pronounced antiviral effect against human coronaviruses 229E and OC43 .

- Methods : These compounds were tested in vitro for their antiviral activity .

- Results : Compounds 12 and 13 showed significant activity against coronavirus OC43 with EC50 values in the low micromolar range .

特性

IUPAC Name |

tert-butyl 4-(7-chloroquinolin-4-yl)-4-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O2/c1-19(2,3)26-18(25)24-10-7-20(13-22,8-11-24)16-6-9-23-17-12-14(21)4-5-15(16)17/h4-6,9,12H,7-8,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYZXJYGIDVABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(7-chloroquinolin-4-YL)-4-cyanopiperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-dimethyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1419610.png)

![{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1419613.png)

![2-Methylpyrazolo[1,5-a]pyrimidine-6-carbothioamide](/img/structure/B1419614.png)

![N-((1H-Benzo[D][1,2,3]triazol-1-YL)methyl)-4-(benzyloxy)-2-nitroaniline](/img/structure/B1419622.png)

![2-[3-Chloro-4-(difluoromethoxy)-5-ethoxyphenyl]acetonitrile](/img/structure/B1419626.png)